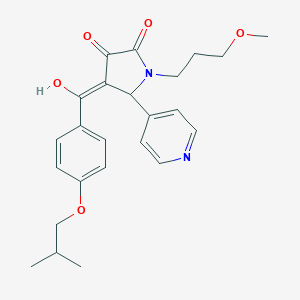![molecular formula C20H20N4 B266099 1-isopentyl-2-phenyl-1H-imidazo[4,5-b]quinoxaline](/img/structure/B266099.png)
1-isopentyl-2-phenyl-1H-imidazo[4,5-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbutyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[4,5-b]quinoxaline core with a 3-methylbutyl group at the 1-position and a phenyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopentyl-2-phenyl-1H-imidazo[4,5-b]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Imidazole Ring Formation: The quinoxaline intermediate is then reacted with an appropriate aldehyde or ketone in the presence of an ammonium acetate catalyst to form the imidazoquinoxaline core.
Alkylation: The final step involves the alkylation of the imidazoquinoxaline core with 3-methylbutyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions: 1-(3-Methylbutyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro or carbonyl groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced imidazoquinoxaline derivatives.
Substitution: Halogenated or alkylated imidazoquinoxaline derivatives.
科学研究应用
1-(3-Methylbutyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-isopentyl-2-phenyl-1H-imidazo[4,5-b]quinoxaline involves its interaction with various molecular targets:
Molecular Targets: It can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: The compound may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer effects. It can also modulate immune responses by interacting with specific receptors on immune cells.
相似化合物的比较
1-(3-Methylbutyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline: Similar structure but with a nitrophenyl group, showing different biological activities.
1-(3-Methylbutyl)-2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline: Contains a dimethoxyphenyl group, which may enhance its lipophilicity and biological activity.
Uniqueness: 1-(3-Methylbutyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its combination of a 3-methylbutyl group and a phenyl group provides a distinct profile compared to other imidazoquinoxaline derivatives.
属性
分子式 |
C20H20N4 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
3-(3-methylbutyl)-2-phenylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C20H20N4/c1-14(2)12-13-24-19(15-8-4-3-5-9-15)23-18-20(24)22-17-11-7-6-10-16(17)21-18/h3-11,14H,12-13H2,1-2H3 |
InChI 键 |
FEYJXUSFTCLKOH-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4 |
规范 SMILES |
CC(C)CCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B266016.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266027.png)
![1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266039.png)
![7-Fluoro-2-(3-isopropoxypropyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266053.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266074.png)

![(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B266077.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B266082.png)
![17-(4-ethoxyphenyl)-13-(3-methoxypropyl)-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B266084.png)
![(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B266106.png)
![(6E)-6-[4-(2,3-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B266113.png)
![3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B266135.png)
![Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B266136.png)
![4-(4-butoxybenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B266137.png)
